molecular formula C7H12O2S B025211 6-Propan-2-yl-1,4-oxathian-2-one CAS No. 100465-43-8

6-Propan-2-yl-1,4-oxathian-2-one

Cat. No. B025211
M. Wt: 160.24 g/mol
InChI Key: QFJSTWDEYHZCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Propan-2-yl-1,4-oxathian-2-one, also known as PPO, is a chemical compound used in scientific research for its unique properties. This compound is synthesized using a specific method and has a mechanism of action that is of great interest to researchers. In

Mechanism Of Action

6-Propan-2-yl-1,4-oxathian-2-one works by irreversibly binding to the active site of cysteine proteases, inhibiting their activity. This leads to a decrease in the degradation of proteins and an accumulation of damaged proteins in cells. This mechanism has been studied extensively and has led to the development of new drugs targeting cysteine proteases.

Biochemical And Physiological Effects

The inhibition of cysteine proteases by 6-Propan-2-yl-1,4-oxathian-2-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 6-Propan-2-yl-1,4-oxathian-2-one has been shown to induce apoptosis, or programmed cell death. In Alzheimer's and Parkinson's disease, 6-Propan-2-yl-1,4-oxathian-2-one has been shown to reduce the accumulation of damaged proteins in cells. 6-Propan-2-yl-1,4-oxathian-2-one has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Propan-2-yl-1,4-oxathian-2-one in lab experiments is its specificity for cysteine proteases. This allows researchers to study the effects of inhibiting these enzymes without interfering with other cellular processes. However, 6-Propan-2-yl-1,4-oxathian-2-one has some limitations, including its irreversibility and potential toxicity at high concentrations. Careful consideration should be taken when using 6-Propan-2-yl-1,4-oxathian-2-one in experiments to ensure accurate and safe results.

Future Directions

There are many potential future directions for research involving 6-Propan-2-yl-1,4-oxathian-2-one. One area of interest is the development of new drugs targeting cysteine proteases using 6-Propan-2-yl-1,4-oxathian-2-one as a template. Another area of interest is the study of 6-Propan-2-yl-1,4-oxathian-2-one's anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 6-Propan-2-yl-1,4-oxathian-2-one and its effects on cellular processes.
Conclusion:
In conclusion, 6-Propan-2-yl-1,4-oxathian-2-one, or 6-Propan-2-yl-1,4-oxathian-2-one, is a valuable compound in scientific research due to its ability to inhibit cysteine proteases. Its specificity and mechanism of action make it a valuable tool in the study of various diseases. While there are some limitations to its use, careful consideration can lead to safe and accurate results. The potential future directions for research involving 6-Propan-2-yl-1,4-oxathian-2-one are vast and exciting, and we look forward to seeing what new discoveries will be made in the future.

Synthesis Methods

The synthesis of 6-Propan-2-yl-1,4-oxathian-2-one involves the reaction of 2-bromo-1-propanol with potassium thioacetate in the presence of a base. The resulting product is then treated with sodium hydride to form 6-Propan-2-yl-1,4-oxathian-2-one. This method has been optimized and is efficient in producing high yields of 6-Propan-2-yl-1,4-oxathian-2-one.

Scientific Research Applications

6-Propan-2-yl-1,4-oxathian-2-one is widely used in scientific research due to its ability to inhibit the activity of cysteine proteases. This makes it a valuable tool in the study of diseases such as cancer, Alzheimer's, and Parkinson's. 6-Propan-2-yl-1,4-oxathian-2-one has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

properties

CAS RN

100465-43-8

Product Name

6-Propan-2-yl-1,4-oxathian-2-one

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

6-propan-2-yl-1,4-oxathian-2-one

InChI

InChI=1S/C7H12O2S/c1-5(2)6-3-10-4-7(8)9-6/h5-6H,3-4H2,1-2H3

InChI Key

QFJSTWDEYHZCQB-UHFFFAOYSA-N

SMILES

CC(C)C1CSCC(=O)O1

Canonical SMILES

CC(C)C1CSCC(=O)O1

synonyms

1,4-Oxathian-2-one,6-(1-methylethyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.